molecular formula C24H32N2O2 B253847 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B253847
M. Wt: 380.5 g/mol
InChI Key: KPQNSBOPTYOMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique structure combining an azepane ring, a methylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Introduction of the methoxyphenyl group: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it might inhibit or activate certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the azepane and methylphenyl groups.

    2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide: Contains an azepane ring but differs in the substitution pattern on the phenyl ring.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H32N2O2/c1-19-7-11-21(12-8-19)23(26-15-5-3-4-6-16-26)18-25-24(27)17-20-9-13-22(28-2)14-10-20/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27)

InChI Key

KPQNSBOPTYOMTR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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